DTSSP Crosslinker

Description

Overview of DTSSP Crosslinker's Role in Investigating Macromolecular Assemblies DTSSP plays a significant role in investigating macromolecular assemblies due to its specific chemical properties. As a water-soluble and membrane-impermeable crosslinker, it is ideally suited for studying protein interactions occurring on the exterior of cell membranes or within the extracellular space.covachem.comontosight.aithermofisher.comThis characteristic allows researchers to probe the composition and architecture of cell surface protein complexes without disrupting the intracellular environment.covachem.comontosight.aiThe homobifunctional nature of DTSSP means it reacts with the same functional group (primary amines) on different molecules, facilitating the formation of crosslinks between interacting proteins within an assembly.sigmaaldrich.comaxispharm.comsigmaaldrich.comThe cleavable disulfide bond in DTSSP is particularly valuable when studying complex mixtures or large assemblies. After crosslinking and isolation of the complex, the disulfide bond can be reduced, separating the individual components for easier identification and analysis, often by mass spectrometry.sigmaaldrich.comcovachem.comnih.govThis approach simplifies the interpretation of complex data generated from crosslinking experiments. DTSSP has been utilized in studies investigating the assembly of various protein complexes, including those involved in cell adhesion, signaling pathways, and even components of bacterial secretion systems.sigmaaldrich.comasm.orgThe distance constraint imposed by the DTSSP spacer arm (approximately 12.0 Å) provides valuable information about the proximity of crosslinked residues within an assembly.covachem.comfishersci.dkthermofisher.comnih.gov

Data Table Examples (Illustrative based on search results):

While specific detailed research findings with raw data tables were not extensively available in the search snippets, the information allows for the creation of illustrative tables summarizing key properties and applications as described.

Table 1: Key Properties of this compound

| Property | Value/Description | Source(s) |

| Chemical Formula | C₁₄H₁₄N₂Na₂O₁₄S₄ (disodium salt) | covachem.comdojindo.com |

| Molecular Weight | 608.51 g/mol (disodium salt) | covachem.comsigmaaldrich.comdojindo.com |

| Reactivity | Amine-reactive (Sulfo-NHS ester) | covachem.comfishersci.dksigmaaldrich.com |

| Target Amino Acids | Lysine (B10760008) residues, N-terminus | sigmaaldrich.comthermofisher.com |

| Spacer Arm Length | ~12.0 Å | covachem.comfishersci.dknih.gov |

| Cleavability | Yes (Disulfide bond, cleavable by reducing agents) | covachem.comfishersci.dksigmaaldrich.com |

| Solubility | Water-soluble | covachem.comontosight.aifishersci.dk |

| Membrane Permeability | Membrane-impermeable | covachem.comontosight.aisigmaaldrich.com |

| Homobifunctional | Yes | fishersci.dkaxispharm.comsigmaaldrich.com |

Table 2: Applications of DTSSP in Biomolecular Research

| Application Area | Specific Use Cases (Examples from search results) | Source(s) |

| Protein-Protein Interaction Studies | Identifying and characterizing protein complexes, mapping interaction sites. | ontosight.aicovachem.comresearchgate.netaxispharm.com |

| Structural Biology | Stabilizing protein structures for analysis (e.g., mass spectrometry), providing distance constraints. | ontosight.airesearchgate.netacs.orgresearchgate.net |

| Cell Surface Protein Studies | Crosslinking membrane proteins on the cell surface without affecting intracellular proteins. | covachem.comontosight.aithermofisher.com |

| Immunoassays and Conjugation Reactions | Conjugating proteins to enzymes, fluorophores, or other detection molecules. | ontosight.ai |

| Investigating Macromolecular Assemblies | Studying the composition and architecture of protein complexes, including those involved in cellular processes. | ontosight.airesearchgate.netasm.orgmacromolecule.fun |

| Mass Spectrometry-based Analysis | Simplifying data analysis by cleaving crosslinked proteins prior to MS. | covachem.comacs.orgnih.gov |

Detailed Research Findings (Synthesized from search results):

Research utilizing DTSSP has provided valuable insights into the organization and interactions of biomolecules. For instance, DTSSP has been employed in conjunction with mass spectrometry to investigate protein-protein interactions, allowing researchers to identify contact sites between proteins within a complex. covachem.comresearchgate.netacs.orgresearchgate.net The cleavable nature of DTSSP is particularly beneficial in these studies, as it enables the separation of crosslinked peptides or proteins before mass spectrometric analysis, simplifying the identification of interacting partners. covachem.comnih.gov Studies have also leveraged DTSSP's membrane impermeability to specifically probe interactions occurring on the cell surface, such as those between membrane receptors or between membrane proteins and extracellular ligands. covachem.comontosight.aithermofisher.com For example, DTSSP has been used to stabilize interactions between integrins and tetraspanins, providing insights into cell adhesion and signaling mechanisms. sigmaaldrich.com Furthermore, DTSSP has found application in the study of protein assemblies within specific cellular compartments, such as the identification of protein transport complexes in chloroplastic envelope membranes. nih.gov The use of cleavable crosslinkers like DTSSP in combination with techniques such as SDS-PAGE and mass spectrometry allows for the analysis of crosslinking efficiency and the identification of components within the crosslinked complexes. covachem.comnih.gov Research has also explored the use of isotopically-coded DTSSP, which incorporates deuterium (B1214612) atoms, to facilitate the identification and analysis of crosslinked peptides by mass spectrometry through the appearance of characteristic doublets in the mass spectra. nih.govcreativemolecules.com This isotopic labeling helps to distinguish true crosslinks from artifacts. nih.gov

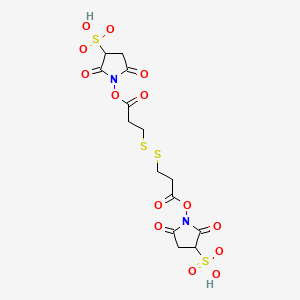

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[3-[[3-(2,5-dioxo-3-sulfopyrrolidin-1-yl)oxy-3-oxopropyl]disulfanyl]propanoyloxy]-2,5-dioxopyrrolidine-3-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O14S4/c17-9-5-7(33(23,24)25)13(21)15(9)29-11(19)1-3-31-32-4-2-12(20)30-16-10(18)6-8(14(16)22)34(26,27)28/h7-8H,1-6H2,(H,23,24,25)(H,26,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOTJUWBJENROFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N(C1=O)OC(=O)CCSSCCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)O)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O14S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30276271, DTXSID701001749 | |

| Record name | 3-pyrrolidinesulfonic acid, 1,1'-[dithiobis[(1-oxo-3,1-propanediyl)oxy]]bis[2,5-dioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30276271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-{Disulfanediylbis[(1-oxopropane-3,1-diyl)oxy]}bis(2,5-dioxopyrrolidine-3-sulfonic acid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701001749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

564.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81069-02-5, 85549-78-6 | |

| Record name | 3,3'-Dithiobis(sulfosuccinimidyl propionate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081069025 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-pyrrolidinesulfonic acid, 1,1'-[dithiobis[(1-oxo-3,1-propanediyl)oxy]]bis[2,5-dioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30276271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-{Disulfanediylbis[(1-oxopropane-3,1-diyl)oxy]}bis(2,5-dioxopyrrolidine-3-sulfonic acid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701001749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3'-Dithiobis(sulphosuccinimidyl propionate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Principles and Chemical Reactivity of Dtssp Crosslinker in Aqueous Environments

Amine-Reactive Chemistry via N-Hydroxysuccinimide Esters

The primary reactive groups on DTSSP are the two sulfo-NHS esters. sigmaaldrich.comcovachem.comfishersci.dk These esters are highly reactive towards primary amines under specific pH conditions, forming stable amide bonds. sigmaaldrich.comcovachem.comjpsionline.comthermofisher.com This reaction is a fundamental principle behind the use of DTSSP in conjugating proteins and other molecules containing primary amine groups. sigmaaldrich.comcovachem.comjpsionline.com

Specificity for Lysine (B10760008) ε-Amino Groups and Protein N-Termini

Sulfo-NHS esters, including those on DTSSP, primarily target primary amines. sigmaaldrich.comcovachem.comthermofisher.com In proteins, the most common primary amines are the ε-amino groups found on lysine residues and the α-amino group at the protein's N-terminus. sigmaaldrich.comjpsionline.comthermofisher.compapyrusbio.com While NHS esters show a strong preference for these groups, their reactivity can be influenced by pH. Under slightly basic conditions (pH 7-9), the specificity for ε-amine groups of lysine and N-termini is increased. sigmaaldrich.comcovachem.comjpsionline.comresearchgate.net However, some studies indicate that under certain conditions, particularly at lower pH or in the presence of neighboring residues that can increase nucleophilicity, reactions with serine and tyrosine residues might also occur, although to a lesser extent than with lysine residues and the N-terminus. papyrusbio.comresearchgate.netacs.org The N-terminal alpha-amino group is generally more nucleophilic than the lysine epsilon-amino group at near-physiological pH due to differences in pKa, making it a potential target for modification, although achieving high selectivity solely for the N-terminus over lysine residues requires careful control of reaction conditions. nih.govnih.gov

Formation of Stable Amide Bonds

The reaction between the sulfo-NHS ester of DTSSP and a primary amine results in the formation of a stable amide bond. sigmaaldrich.comcovachem.comjpsionline.comthermofisher.com This reaction releases N-hydroxysuccinimide as a leaving group. sigmaaldrich.comjpsionline.comthermofisher.com The resulting amide linkage is a robust covalent bond that is stable under typical physiological conditions, making it suitable for creating stable conjugates between molecules. thermofisher.compapyrusbio.com The formation of this stable bond is crucial for the long-term integrity of the crosslinked species in various applications.

Thiol-Cleavable Disulfide Bond Moiety

A key feature of DTSSP is the presence of a disulfide bond within its spacer arm. sigmaaldrich.comcovachem.comfishersci.dk This disulfide bond provides a mechanism for reversible crosslinking, which is a significant advantage in many biochemical and analytical techniques. covachem.comfishersci.dknih.gov

Reversibility and Analytical Advantages in Cleavable Crosslinking Strategies

The inclusion of a disulfide bond makes DTSSP a cleavable crosslinker. covachem.comfishersci.dknih.gov This reversibility is particularly advantageous in studies involving protein complexes or interactions. After crosslinking proteins with DTSSP, the complexes can be isolated and then treated with a reducing agent to cleave the disulfide bond, separating the crosslinked proteins or peptides. covachem.comnih.govcovachem.com This allows for easier analysis of the individual components that were crosslinked, for example, by SDS-PAGE or mass spectrometry. nih.govcovachem.com The ability to cleave the crosslinker simplifies the interpretation of results, especially in complex mixtures. covachem.com

Reduction by Dithiothreitol (B142953) (DTT) and other Reducing Agents

The disulfide bond in DTSSP is readily cleaved by reducing agents. sigmaaldrich.comcovachem.comfishersci.dk Dithiothreitol (DTT) is a commonly used reducing agent for this purpose. thermofisher.comcovachem.comcovachem.combroadpharm.com Other reducing agents such as 2-mercaptoethanol (B42355) and TCEP (Tris (2-carboxyethyl) phosphine (B1218219) hydrochloride) can also effectively reduce disulfide bonds. covachem.comcovachem.comthermofisher.com The reduction of the disulfide bond by DTT typically involves a two-step reaction where DTT forms a mixed disulfide intermediate and then undergoes intramolecular cyclization to release the reduced target molecule and oxidized DTT. broadpharm.com Recommended concentrations for cleaving DTSSP crosslinks with DTT are typically in the range of 10-50 mM, often incubated at 37°C for about 30 minutes. thermofisher.comcovachem.com The efficiency of reduction can be influenced by factors such as the concentration of the reducing agent and temperature. broadpharm.com

Homobifunctional Nature and Inter- versus Intramolecular Crosslinking Dynamics

DTSSP is classified as a homobifunctional crosslinker because it possesses two identical reactive groups (sulfo-NHS esters). thermofisher.comsigmaaldrich.comcovachem.comfishersci.dk This means it can react with the same type of functional group (primary amines) on different molecules or within the same molecule. jpsionline.comcyanagen.com

The homobifunctional nature of DTSSP allows for both intermolecular and intramolecular crosslinking. Intermolecular crosslinking occurs when DTSSP links two different molecules, such as two separate protein molecules, providing insights into protein-protein interactions or the composition of protein assemblies. jpsionline.comnih.gov Intramolecular crosslinking occurs when DTSSP reacts with two primary amine groups within the same molecule, providing information about the proximity of these residues within the molecule's tertiary structure. nih.gov

The dynamics and prevalence of inter- versus intramolecular crosslinking can be influenced by experimental conditions, particularly protein concentration and the molar excess of the crosslinker. Dilute protein solutions and high concentrations of the crosslinker tend to favor intramolecular crosslinking, as the probability of the crosslinker reacting with two sites on the same molecule is higher than reacting with sites on two different molecules. korambiotech.comthermofisher.com Conversely, higher protein concentrations favor intermolecular crosslinking. korambiotech.comthermofisher.com The spacer arm length of the crosslinker also plays a role; DTSSP has a spacer arm length of 12.0 Å, which defines the maximum distance between the α-carbons of the crosslinked lysine residues or N-termini. covachem.comfishersci.dkfortunejournals.com Studies using crosslinkers with different spacer arm lengths can provide distance constraints for structural analysis. nih.govkorambiotech.comthermofisher.com

Data Tables

While specific detailed research findings with numerical data tables directly related to DTSSP's reaction kinetics or crosslinking yields under various conditions were not extensively detailed in the search results in a readily extractable format for a standard data table, the information gathered allows for the creation of a summary table highlighting key properties and reaction conditions.

| Property | Value / Description | Source(s) |

| Chemical Formula | C₁₄H₁₄N₂Na₂O₁₄S₄ | covachem.comdojindo.com |

| Molecular Weight | 608.51 g/mol | covachem.comfishersci.dkdojindo.com |

| Reactive Groups | Sulfo-NHS ester (homobifunctional) | sigmaaldrich.comfishersci.dkthermofisher.com |

| Target Functional Groups | Primary amines (Lysine ε-amino, Protein N-terminus) | sigmaaldrich.comcovachem.comjpsionline.comthermofisher.com |

| Optimal Reaction pH | 7-9 (slightly basic) | sigmaaldrich.comcovachem.comjpsionline.comthermofisher.com |

| Cleavable Moiety | Disulfide bond (S-S) | sigmaaldrich.comcovachem.comfishersci.dk |

| Reducing Agents for Cleavage | DTT, 2-Mercaptoethanol, TCEP | thermofisher.comcovachem.comcovachem.comthermofisher.com |

| Spacer Arm Length | 12.0 Å | thermofisher.comcovachem.comfishersci.dk |

| Solubility | Water-soluble | thermofisher.comsigmaaldrich.comcovachem.comfishersci.dk |

| Membrane Permeability | Membrane-impermeable | thermofisher.comcovachem.comfishersci.dk |

| Nature | Homobifunctional | thermofisher.comsigmaaldrich.comcovachem.comfishersci.dk |

Membrane Impermeability and Surface-Specific Crosslinking Applications

A significant characteristic of DTSSP is its membrane impermeability. jpsionline.comcovachem.comsigmaaldrich.commedkoo.com This property is primarily attributed to the presence of the charged sulfonate groups, which increase its hydrophilicity and prevent it from readily crossing the lipophilic cell membrane. covachem.comontosight.aisigmaaldrich.com This contrasts with non-sulfonated analogs like DSP, which are lipophilic and membrane-permeable, making them suitable for intracellular crosslinking. covachem.comthermofisher.comsangon.com

Detailed research findings demonstrate the utility of DTSSP in surface-specific applications. For instance, DTSSP has been used for the chemical crosslinking of cell surface proteins prior to cell lysis and immunoprecipitation, aiding in the identification of interacting partners. jpsionline.com It has also been instrumental in stabilizing interactions between specific membrane proteins, such as integrins and tetraspanins, providing insights into cell adhesion and signaling mechanisms. sigmaaldrich.com Studies involving biotinylation of cell surface molecules have successfully employed DTSSP to chemically link associated molecules on the lymphocyte surface, which can then be analyzed by techniques like SDS-PAGE and Western Blot. nih.gov

The ability to perform surface-specific crosslinking with DTSSP is crucial for distinguishing between interactions occurring at the cell surface and those happening within the cell. covachem.com This selective reactivity allows for a clearer understanding of the spatial organization and interaction networks of membrane proteins.

| Crosslinker | Solubility | Membrane Permeability | Target Location for Crosslinking |

| DTSSP | Water-soluble | Impermeable | Cell surface, Extracellular |

| DSP | Water-insoluble | Permeable | Intracellular, Intramembrane |

Applications of DTSSP in surface-specific crosslinking include:

Chemical crosslinking of cell surface proteins for subsequent analysis. jpsionline.com

Stabilizing transient or weak protein interactions on the cell surface to allow for their identification. jpsionline.com

Identifying protein interactors of specific cell surface receptors using techniques like mass spectrometry. sigmaaldrich.com

Labeling cell surface proteins for tracking and interaction studies. ontosight.ai

These applications leverage DTSSP's unique combination of water solubility, amine reactivity, cleavable disulfide bond, and membrane impermeability to provide valuable insights into the composition and dynamics of the cell surface proteome.

Methodological Frameworks Employing Dtssp Crosslinker in Academic Research

Chemical Crosslinking Mass Spectrometry (XL-MS) with DTSSP

XL-MS employing DTSSP provides valuable insights into protein architecture and interactions by introducing covalent links between amino acids that are spatially proximal in the native protein structure. nih.govanu.edu.auspringernature.com The defined length of the DTSSP spacer arm imposes distance constraints, which are crucial for structural modeling and validating high-resolution structures. springernature.comportlandpress.com

Integration with Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Platforms

Integration of chemical crosslinking with liquid chromatography-mass spectrometry (LC-MS/MS) is a powerful approach for the analysis of complex peptide mixtures generated after DTSSP crosslinking and digestion. researchgate.netacs.orgresearchgate.net LC separation prior to MS analysis helps to reduce ion suppression and improve the identification of crosslinked peptides. plos.orgresearchgate.net

MALDI-TOF/TOF mass spectrometry is a technique used for the detection and characterization of DTSSP crosslinked peptides. anu.edu.auresearchgate.netresearchgate.netacs.orgnih.gov A characteristic feature observed in MALDI-TOF/TOF spectra of DTSSP-modified peptides is a 66 Da doublet, which arises from the asymmetric fragmentation of the disulfide bond within the DTSSP crosslinker under these conditions. anu.edu.auresearchgate.netresearchgate.netacs.org This diagnostic doublet facilitates the rapid assignment of crosslinks in modified proteins. anu.edu.auresearchgate.netacs.org This fragmentation pattern is observed for both linear and cyclic crosslinked peptides when simultaneous fragmentation of the disulfide and peptide backbone occurs. researchgate.netacs.org Studies have utilized two-step LC-MALDI-TOF/TOF procedures, where initial MS data acquisition identifies candidate crosslinks based on properties like isotope labeling, followed by targeted MS/MS data acquisition for validation. nih.govresearchgate.netnih.gov

Electrospray ionization mass spectrometry (ESI-MS), often coupled with LC (LC-ESI-MS), is also widely used for the analysis of DTSSP crosslinked peptides. acs.orgresearchgate.netresearchgate.net ESI-MS platforms, particularly those with high-resolution mass analyzers like Orbitrap, provide accurate mass measurements crucial for identifying crosslinked peptides in complex mixtures. nih.gov Tandem mass spectrometry (MS/MS) is then used to fragment the peptides and obtain sequence information, allowing for the identification of the crosslinked sites. nih.govacs.org Different fragmentation methods, such as Higher-Energy Collision-Induced Dissociation (HCD) or Electron Transfer Dissociation (ETD), can be employed depending on the specific analytical goals. nih.govfortunejournals.comfortunejournals.com While CID can lead to complex fragmentation patterns for crosslinked peptides, ETD can be particularly useful for cleaving the disulfide bond of DTSSP, simplifying the resulting spectra and aiding in the identification of the constituent peptides. fortunejournals.comfortunejournals.combiorxiv.orggoogle.com

Identification and Characterization of Crosslinked Peptides

The identification and characterization of crosslinked peptides from DTSSP experiments can be challenging due to the complexity of the samples and the nature of the crosslinked species. nih.govresearchgate.netresearchgate.net Specialized software tools are often employed to analyze the mass spectrometry data and identify potential crosslinks by comparing experimental masses and fragmentation patterns to theoretical peptide combinations. nih.gov Identifying the precise crosslinked residues provides distance constraints valuable for structural studies. nih.govacs.org

Isotope-labeled DTSSP is a valuable tool for facilitating the detection and identification of crosslinked peptides and for differential analysis in XL-MS experiments. creativemolecules.comnih.govacs.orgplos.orgresearchgate.netfortunejournals.combiorxiv.orggoogle.com Commercially available isotope-labeled DTSSP typically consists of a mixture of a "light" form and a "heavy" form, which differs by a specific number of isotopes (e.g., 8 deuterium (B1214612) atoms). creativemolecules.complos.org When a sample is crosslinked with a mixture of light and heavy DTSSP, crosslinked peptides appear as characteristic doublet peaks in the mass spectra, separated by the mass difference between the light and heavy forms. creativemolecules.complos.orgresearchgate.netgoogle.complos.org This isotopic signature helps to distinguish true crosslinked peptides from background noise and other modifications. creativemolecules.complos.orgbiorxiv.org

Isotope-labeled DTSSP can also be used for differential XL-MS experiments, allowing for the comparison of protein interactions or conformations under different conditions. acs.orgplos.orgresearchgate.net By crosslinking samples representing two different conditions with the light and heavy forms of DTSSP, respectively, and then mixing and analyzing them together, changes in crosslink abundance can be quantified based on the intensity ratios of the corresponding light and heavy doublet peaks. acs.orgplos.org This approach helps to identify condition-dependent protein interactions or structural changes. acs.org

Furthermore, isotope-labeled DTSSP can help in distinguishing true crosslinks formed in the native protein structure from those formed artifactually through thiol-exchange reactions involving the disulfide bond. nih.govresearchgate.netnih.gov The isotopic pattern of the doublet peaks can provide information about the nature of the crosslink. nih.govresearchgate.netnih.gov

Below is a table summarizing some key characteristics and applications of DTSSP in XL-MS:

| Feature | Description | Relevance in XL-MS |

| Homobifunctional | Reacts with the same functional group at both ends. | Allows linking of identical functional groups, primarily primary amines. creativemolecules.com |

| Amine-reactive | Reacts with lysine (B10760008) ε-amines and protein N-termini via NHS esters. creativemolecules.com | Targets abundant reactive sites on protein surfaces. |

| Water-soluble | Soluble in aqueous buffers. creativemolecules.com | Suitable for crosslinking proteins in solution under physiological conditions. thermofisher.com |

| Cleavable Disulfide | Contains a disulfide bond in the spacer arm. creativemolecules.comanu.edu.au | Facilitates peptide identification by allowing cleavage after crosslinking. creativemolecules.comanu.edu.au |

| Spacer Arm Length | Defined length between reactive groups. portlandpress.com | Provides distance constraints for structural modeling. portlandpress.comacs.org |

| Isotope-labeled | Available in light and heavy forms (e.g., H8/D8). creativemolecules.complos.org | Aids in identification and differential quantification of crosslinks. creativemolecules.comacs.orgplos.org |

| Fragmentation | Characteristic 66 Da doublet in MALDI-TOF/TOF MS/MS. anu.edu.auresearchgate.netresearchgate.netacs.org | Diagnostic feature for rapid crosslink identification. anu.edu.auresearchgate.netacs.org |

This table illustrates the properties of DTSSP that make it a valuable reagent for probing protein structure and interactions through chemical crosslinking and mass spectrometry.

Tandem Mass Spectrometry Fragmentation Patterns of DTSSP Adducts

In crosslinking mass spectrometry (XL-MS), the identification of crosslinked peptides relies heavily on their characteristic fragmentation patterns in tandem mass spectrometry (MS/MS). For DTSSP-crosslinked peptides, the disulfide bond in the spacer arm is a key feature influencing fragmentation. Under collision-induced dissociation (CID), asymmetric fragmentation of the disulfide bond can occur, leading to a characteristic 66 Da doublet peak in the mass spectra. anu.edu.aunih.gov This distinctive fragmentation pattern aids in the rapid identification of DTSSP-crosslinked peptides. anu.edu.aunih.gov

Isotope-labeled forms of DTSSP are also employed to facilitate crosslink identification. nih.govplos.org Commercially available isotope-labeled DTSSP is typically a mixture of light and heavy forms, with the heavy form being approximately 8 Da heavier. plos.org Crosslinked peptides formed with isotope-labeled DTSSP appear as doublet peaks in the MS spectrum, serving as a signature for modified peptides. nih.govplos.org The analysis of the isotope pattern can help distinguish true crosslinks from artifacts like thiol-exchange, which can occur due to the disulfide bond. nih.gov A 1:0:1 isotope pattern is indicative of a true crosslink, while a 1:2:1 pattern suggests false positives formed by thiol-exchange (scrambling). nih.gov

Electron transfer dissociation (ETD) can also be used to fragment DTSSP-crosslinked peptides. fortunejournals.com ETD can cleave the disulfide bond, releasing the inter-linked polypeptide chains, which are detected as a pair of peaks (doublets) in the MS/MS spectrum. fortunejournals.comfortunejournals.com Asymmetric isotope-labeled DTSSP has been developed to encode isotopic tags on the crosslinked product ions, aiding in their distinction from other fragmentation events. fortunejournals.comfortunejournals.com

Computational Strategies and Software Algorithms for Crosslink Assignment

The analysis of complex mass spectrometry data generated from crosslinking experiments necessitates the use of specialized computational strategies and software algorithms for the efficient and accurate assignment of crosslinked peptides and the identification of crosslinking sites. These algorithms search mass spectra for patterns characteristic of crosslinked peptides, such as the mass of the crosslinker adduct and specific fragmentation ions. acs.orgresearchgate.net

Software tools are designed to identify potential crosslinked peptides by comparing experimental mass data against theoretical masses of all possible crosslinked peptide pairs derived from the protein sequence(s) of interest. researchgate.netresearchgate.net For DTSSP, algorithms can specifically look for the characteristic 66 Da doublet from disulfide fragmentation or the expected mass shift upon crosslinking. anu.edu.aunih.gov The use of isotope-labeled DTSSP also aids computational analysis by providing a distinct mass signature for crosslinked peptides that can be used as a search constraint. plos.orgplos.org

Computational methods also play a role in downstream analysis, using the identified crosslinks as distance constraints to model protein structures or protein-protein interfaces. acs.orgresearchgate.netresearchgate.net

Quantitative Crosslinking Mass Spectrometry Methodologies

Quantitative crosslinking mass spectrometry (QXL-MS or QCLMS) allows for the comparative analysis of protein structures and interactions under different conditions. yulab.orgrappsilberlab.org By quantifying changes in the abundance of specific crosslinked peptides, researchers can gain insights into conformational changes within proteins or shifts in protein-protein interactions. yulab.orgrappsilberlab.org

Quantitative information can be obtained by comparing the mass spectrometric signal intensities of different crosslinks within an experiment or the same crosslinks across different experiments. rappsilberlab.orgnih.gov This can be achieved using stable isotope labeling strategies or label-free approaches. rappsilberlab.orgnih.gov Isotope-labeled DTSSP, with its distinct mass difference between the light and heavy forms, is directly applicable to quantitative studies, allowing for the simultaneous analysis of two different states or conditions in a single experiment. nih.govplos.org The ratio of the heavy to light crosslinked peptide signals provides quantitative information about the relative abundance of that specific crosslink in the two conditions.

While often performed using data-dependent acquisition (DDA), quantitative XL-MS experiments with DTSSP require careful optimization of parameters such as the crosslinker-to-protein ratio and peptide fractionation to increase the data density of quantified crosslinks and improve the resolution of the analysis. rappsilberlab.org

Electrophoretic and Chromatographic Separation Techniques

Following crosslinking with DTSSP, separation techniques are often employed to isolate crosslinked species or reduce sample complexity prior to mass spectrometry or other analyses. The cleavable nature of DTSSP is particularly useful in conjunction with these methods. nih.gov

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) for Crosslinked Protein Separation

SDS-PAGE is a widely used technique to separate proteins based on their molecular weight. When proteins are crosslinked with DTSSP, complexes of higher molecular weight are formed, which will migrate slower on an SDS-PAGE gel compared to the non-crosslinked proteins. researchgate.netnih.gov This allows for the assessment of crosslinking efficiency and the visualization of crosslinked products. nih.govelifesciences.org

A key advantage of using DTSSP with SDS-PAGE is its cleavable disulfide bond. sigmaaldrich.com By including a reducing agent like dithiothreitol (B142953) (DTT) or beta-mercaptoethanol in the SDS-PAGE sample buffer, the DTSSP crosslinks can be cleaved. sigmaaldrich.comcovachem.comnih.gov This reduces the crosslinked complexes back to their individual protein components, which will then migrate according to their monomeric molecular weights. covachem.comresearchgate.net Comparing samples run under reducing and non-reducing conditions on SDS-PAGE provides evidence of successful crosslinking and can help identify the components of a crosslinked complex. nih.govresearchgate.net

SDS-PAGE can also be used as a separation step prior to in-gel digestion and subsequent mass spectrometric analysis of crosslinked proteins. covachem.comresearchgate.net Crosslinked bands can be excised from the gel, reduced, digested, and the resulting peptides analyzed by MS. covachem.comresearchgate.net

Gel Filtration Chromatography for Complex Analysis

Gel filtration chromatography (also known as size exclusion chromatography) separates proteins and protein complexes based on their size in solution. Crosslinking proteins with DTSSP can stabilize protein complexes, allowing them to be isolated and analyzed by gel filtration. nih.gov Crosslinked complexes will elute earlier from a gel filtration column than their individual components due to their larger hydrodynamic radius. nih.gov

Similar to SDS-PAGE, the cleavable nature of DTSSP can be exploited in conjunction with gel filtration. nih.gov Crosslinked complexes isolated by gel filtration can be treated with a reducing agent to cleave the DTSSP crosslinks, and the resulting individual proteins can then be analyzed. This approach can help confirm the composition of the crosslinked complex. nih.gov Gel filtration can also be used as a prefractionation step for complex mixtures before mass spectrometric analysis, enriching for crosslinked species. researchgate.net

Electrophoretic and Chromatographic Separation Techniques

Following crosslinking with DTSSP, separation techniques are often employed to isolate crosslinked species or reduce sample complexity prior to mass spectrometry or other analyses. The cleavable nature of DTSSP is particularly useful in conjunction with these methods. nih.gov

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) for Crosslinked Protein Separation

SDS-PAGE is a widely used technique to separate proteins based on their molecular weight. When proteins are crosslinked with DTSSP, complexes of higher molecular weight are formed, which will migrate slower on an SDS-PAGE gel compared to the non-crosslinked proteins. researchgate.netnih.gov This allows for the assessment of crosslinking efficiency and the visualization of crosslinked products. nih.govelifesciences.org

A key advantage of using DTSSP with SDS-PAGE is its cleavable disulfide bond. sigmaaldrich.com By including a reducing agent like dithiothreitol (DTT) or beta-mercaptoethanol in the SDS-PAGE sample buffer, the DTSSP crosslinks can be cleaved. sigmaaldrich.comcovachem.comnih.gov This reduces the crosslinked complexes back to their individual protein components, which will then migrate according to their monomeric molecular weights. covachem.comresearchgate.net Comparing samples run under reducing and non-reducing conditions on SDS-PAGE provides evidence of successful crosslinking and can help identify the components of a crosslinked complex. nih.govresearchgate.net

SDS-PAGE can also be used as a separation step prior to in-gel digestion and subsequent mass spectrometric analysis of crosslinked proteins. covachem.comresearchgate.net Crosslinked bands can be excised from the gel, reduced, digested, and the resulting peptides analyzed by MS. covachem.comresearchgate.net

Gel Filtration Chromatography for Complex Analysis

Gel filtration chromatography (also known as size exclusion chromatography) separates proteins and protein complexes based on their size in solution. Crosslinking proteins with DTSSP can stabilize protein complexes, allowing them to be isolated and analyzed by gel filtration. nih.gov Crosslinked complexes will elute earlier from a gel filtration column than their individual components due to their larger hydrodynamic radius. nih.gov

Similar to SDS-PAGE, the cleavable nature of DTSSP can be exploited in conjunction with gel filtration. nih.gov Crosslinked complexes isolated by gel filtration can be treated with a reducing agent to cleave the DTSSP crosslinks, and the resulting individual proteins can then be analyzed. This approach can help confirm the composition of the crosslinked complex. nih.gov Gel filtration can also be used as a prefractionation step for complex mixtures before mass spectrometric analysis, enriching for crosslinked species. researchgate.net

Biophysical and Immunological Characterization Techniques

DTSSP crosslinking can be coupled with various biophysical and immunological techniques to further characterize protein complexes and interactions. By covalently linking interacting proteins, DTSSP can "fix" transient or weak interactions, allowing for their study using methods that might otherwise disrupt the complex. jpsionline.comthermofisher.com

In biophysical studies, DTSSP crosslinking can be used to stabilize protein structures or complexes for techniques such as analytical ultracentrifugation, which determines molecular weight and shape, or for structural studies like electron microscopy. ontosight.ai The distance constraints provided by identified crosslinks can also be integrated with data from other biophysical methods to build structural models. acs.orgresearchgate.net

Immunological techniques, such as immunoprecipitation and Western blotting, are frequently used in conjunction with DTSSP crosslinking. covachem.comthermofisher.com Crosslinking cell surface proteins with DTSSP prior to cell lysis and immunoprecipitation can help identify protein-protein interactions occurring at the cell surface. jpsionline.comuio.no Following immunoprecipitation, crosslinked complexes can be detected by Western blotting using antibodies against the proteins of interest. researchgate.netthermofisher.com The use of cleavable DTSSP allows for the separation of crosslinked proteins on SDS-PAGE under reducing conditions before Western blotting, facilitating the identification of the individual components of the complex. covachem.comresearchgate.net DTSSP crosslinking has also been used in studies investigating the immunological properties of crosslinked antigens, showing that crosslinked antigens can elicit specific immune responses. nih.gov

Atomic Force Microscopy (AFM) in Mechanistic Adhesion Studies

Atomic Force Microscopy (AFM) is a powerful technique for probing the biomechanical properties of cell surfaces and measuring interaction forces at the nanoscale. nih.gov While AFM can be used to study cell adhesion, the direct use of DTSSP alone for this purpose in AFM studies requires careful consideration. nih.govaip.org

In some AFM-based adhesion studies, DTSSP has been employed as a crosslinker to functionalize surfaces or probes. For instance, gold nanoshells on silica (B1680970) beads have been functionalized with DTSSP, which adheres to the gold surface via disulfide linkage and can covalently bind to surface proteins of cell membranes. nih.gov Studies using DTSSP-coated beads have shown an increase in adhesion force to fibroblasts compared to uncoated beads. nih.gov

However, when DTSSP is used to coat a cantilever for measuring cell adhesion, the interpretation of the detachment event can be complex. nih.govaip.org It is not always clear whether the measured force represents the rupture of covalent bonds between DTSSP and membrane proteins, the pulling of membrane proteins out of the membrane, the breaking of the DTSSP linker molecules, membrane disruption, or a combination of these factors. nih.govaip.org Therefore, while DTSSP can be used as a linker in AFM studies, for instance, to attach specific ligands like Concanavalin (B7782731) A (ConA) which then reversibly bind to cell surface structures, DTSSP alone may not accurately reflect physiological cell-cell adhesion. nih.govaip.org

Despite these complexities, crosslinking with DTSSP has been used in conjunction with other techniques to study cell adhesion. For example, DTSSP has been used to cross-link bound integrins to the underlying extracellular matrix (ECM) in studies investigating cell adhesion strengthening. molbiolcell.org Following crosslinking, unreacted DTSSP is quenched, and uncross-linked cellular components are extracted before further analysis, such as integrin staining. molbiolcell.org This approach allows for the quantification of bound integrins. molbiolcell.org

Application in Immunoassays and Bioconjugation Strategies

DTSSP is a valuable tool in the development of immunoassays and various bioconjugation strategies due to its amine reactivity and cleavable disulfide bond. zhscience.com Bioconjugation, the process of chemically joining two or more molecules by a covalent bond where at least one is a biomolecule, is fundamental to many research and diagnostic techniques. thermofisher.com

In immunoassays, DTSSP can be used to conjugate antibodies to solid supports or labels. For example, DTSSP has been used for the covalent immobilization of antibodies on gold surfaces in the development of electrochemical immunosensors. mdpi.com This immobilization strategy is widely used and facilitates the orientation of antibodies for optimal antigen binding. mdpi.com

Furthermore, DTSSP has been employed in the conjugation of gold nanoparticles (AuNPs) to antibodies for use in nanoparticle-based immunoassays. nih.govillinoisstate.edu A protocol for conjugating AuNPs with monoclonal antibodies using DTSSP as a bifunctional crosslinker involves adding DTSSP to AuNPs, mixing, centrifuging, and resuspending the pellet in a suitable buffer. nih.gov This conjugation allows the antibody-modified AuNPs to bind to target antigens, potentially forming aggregates that can be detected. illinoisstate.edu Dynamic Light Scattering (DLS) can be used to confirm the conjugation reaction by monitoring the size variation of the nanoparticles after the antibody attachment. nih.gov For instance, after conjugation with an anti-CD9 antibody, the hydrodynamic size of AuNP-anti-CD9 conjugates was measured by DLS. nih.gov

DTSSP's cleavable nature is particularly useful in applications where reversible crosslinking is desired. The disulfide bond can be cleaved under reducing conditions, allowing for the release of crosslinked molecules. zhscience.com This property is exploited in protein interaction studies and structural biology, where temporary crosslinking is used to stabilize complexes before analysis, followed by cleavage to separate the components. axispharm.com

Beyond immunoassays, DTSSP is utilized in broader bioconjugation strategies, including the conjugation of haptens to carrier proteins and enzymes to antibodies, although other crosslinkers like MBS or GMBS are also commonly used depending on the functional groups targeted. zhscience.com DTSSP's reactivity with primary amines makes it suitable for linking molecules containing these groups. zhscience.com

DTSSP has also been incorporated into the development of stimuli-responsive protein hydrogels. mdpi.com By introducing DTSSP into the hydrogel structure, researchers have created materials where the network can degrade in a reducing environment due to the cleavage of the intramolecular disulfide bond in DTSSP. mdpi.com Such redox-responsive materials hold promise for applications in tissue engineering and targeted drug delivery. mdpi.com

The use of DTSSP in crosslinking has also been combined with mass spectrometry to study protein interactions. nih.gov For example, DTSSP has been used in parallel with other crosslinkers like EDC to identify cross-links between proteins, providing insights into protein proximity and complex formation. nih.gov

Advanced Applications of Dtssp Crosslinker in Structural and Cell Biology

Elucidation of Protein Quaternary and Tertiary Structures

Chemical crosslinking coupled with mass spectrometry (CX-MS) provides insights into the three-dimensional structure of proteins and protein complexes. researchgate.netresearchgate.net By identifying which amino acid residues are crosslinked, researchers can infer their spatial proximity in the native protein structure. nih.govresearchgate.net

Derivation of Distance Constraints for Protein Conformation Modeling

The identification of crosslinked amino acid residues provides distance constraints, which are crucial for determining protein structure, especially at low resolution. nih.govresearchgate.netspringernature.comacs.org The defined length of the DTSSP spacer arm (approximately 11.4 Å) thermofisher.com imposes a maximum distance between the alpha-carbons of the crosslinked lysine (B10760008) residues. These constraints can be used in computational modeling and docking studies to predict or refine protein structures. researchgate.netspringernature.comacs.org

For example, studies have used DTSSP crosslinks to provide distance constraints that were consistent with known tertiary structures, aiding in the identification of protein folds and the building of homology models. researchgate.net While crosslinks provide sparse constraints, combining them with computational methods can significantly narrow down possible protein conformations or complex arrangements. researchgate.netspringernature.com

A potential challenge when using DTSSP for structural studies is disulfide scrambling, where thiol-exchange with protein cysteine residues can lead to the formation of false-positive crosslinks after protein digestion. nih.gov However, using isotope-labeled DTSSP allows for the identification and quantification of true crosslinks versus those formed by scrambling, enabling reliable distance constraints. nih.gov True crosslinks from isotope-labeled DTSSP exhibit a characteristic 1:0:1 isotope pattern, while false positives from thiol-exchange show a 1:2:1 pattern. nih.gov

Table 1: Isotope Patterns of DTSSP Crosslinks with Isotope-Labeled DTSSP

| Crosslink Type | Isotope Pattern (Light:Mixed:Heavy) | Interpretation |

| True Crosslink | 1:0:1 | Native proximity |

| False Positive (Scrambling) | 1:2:1 | Post-digestion artifact |

| Mixed | 1:X:1 (0 < X < 2) | True crosslink with some scrambling |

(Note: This table is intended to be interactive in a digital format.)

Mapping Protein Topologies within Multi-Subunit Complexes

DTSSP is effective for mapping the topological features of multi-subunit protein complexes by identifying both intra- and inter-subunit crosslinks. jpsionline.comresearchgate.net Inter-subunit crosslinks provide direct evidence of contact points between different polypeptide chains within a complex, helping to define the arrangement and interaction interfaces of subunits. researchgate.net

The process typically involves crosslinking the protein complex with DTSSP, followed by proteolytic digestion and mass spectrometric analysis to identify the crosslinked peptides. researchgate.netcovachem.comnih.gov The cleavable nature of DTSSP is advantageous here, as reducing the disulfide bond simplifies the mass spectra and facilitates the identification of the individual peptides that were originally crosslinked. researchgate.netcovachem.comnih.gov This allows for mapping which regions of different subunits are in close proximity within the assembled complex.

Analysis of Protein-Protein Interaction Networks

DTSSP-based crosslinking is a valuable approach for studying protein-protein interactions (PPIs), both stable and transient, within their native cellular environment. thermofisher.comfgsc.netuniroma1.it By covalently linking interacting proteins, crosslinking "freezes" these interactions, allowing them to be analyzed under conditions that would otherwise disrupt non-covalent associations. thermofisher.comfgsc.net

Identification of Stable and Transient Protein-Protein Interactions

Chemical crosslinking offers a direct method for capturing both stable and transient protein interactions. thermofisher.comfgsc.net Stable interactions are those found in multi-subunit complexes that remain associated during purification, while transient interactions occur only briefly as part of cellular processes like signaling pathways. thermofisher.comfgsc.net

DTSSP, being membrane-impermeable, is particularly useful for identifying interactions occurring on the cell surface. abcam.com For studying intracellular interactions, membrane-permeable crosslinkers are typically used, although DTSSP can be applied to cell lysates to stabilize interactions post-lysis. thermofisher.comcovachem.com The use of cleavable crosslinkers like DTSSP is beneficial for isolating and identifying interacting partners, often in conjunction with techniques like immunoprecipitation and mass spectrometry. thermofisher.comcovachem.comfgsc.net

Table 2: Protein Interaction Types and DTSSP Application

| Interaction Type | Description | DTSSP Application |

| Stable | Proteins purified as multi-subunit complexes | Can be crosslinked to stabilize complexes for analysis. |

| Transient | Temporary associations for specific cellular functions | Crosslinking can capture these interactions for downstream analysis. |

(Note: This table is intended to be interactive in a digital format.)

Characterization of Protein Interaction Interfaces

Identifying the specific amino acid residues involved in crosslinks between two different proteins provides direct evidence of their interaction interface. researchgate.netresearchgate.net By mapping multiple inter-protein crosslinks, researchers can delineate the regions on each protein that are in close contact within the complex. researchgate.netacs.org

Mass spectrometry is essential for identifying the crosslinked peptides and the specific residues involved. nih.govcovachem.comresearchgate.net The information on crosslinked sites serves as distance constraints that can be used in computational docking studies to model the protein-protein interface and the relative orientation of the interacting proteins. researchgate.netacs.org This approach is particularly powerful when the structures of the individual proteins are known. researchgate.net

Investigation of Protein Complex Stoichiometry

While not a primary application of DTSSP crosslinking alone, crosslinking can be integrated into workflows aimed at determining the stoichiometry of protein complexes. By stabilizing the complex, crosslinking helps ensure that the subunits remain associated throughout the purification and analysis steps. thermofisher.com

Subsequent quantitative mass spectrometry methods, often combined with techniques like absolute quantification (AQUA) using synthetic peptides, can then be used to determine the molar ratios of the different protein subunits within the crosslinked complex. nih.govresearchgate.netnih.gov While other methods like fluorescence correlation spectroscopy or light scattering can also determine stoichiometry, crosslinking provides a way to preserve the complex integrity during sample preparation for mass spectrometry-based quantification. nih.govwikipedia.orgbiorxiv.org

Table 3: Integration of DTSSP Crosslinking in Stoichiometry Determination

| Step | Purpose of DTSSP Crosslinking | Downstream Analysis |

| 1 | Stabilize protein complex | Purification (e.g., immunoprecipitation) |

| 2 | Preserve complex integrity | Proteolytic digestion |

| 3 | N/A | Quantitative Mass Spectrometry (e.g., AQUA, MRM) |

(Note: This table is intended to be interactive in a digital format.)

Cell Biology Applications

DTSSP is a valuable tool in cell biology for investigating the organization, dynamics, and interactions of proteins, particularly those situated on the cell surface. Its membrane impermeability allows for targeted crosslinking of extracellular and membrane proteins in intact cell systems. thermofisher.comontosight.aijpsionline.comhodoodo.comsangon.com

Probing Cell Surface Receptor Organization and Dynamics

DTSSP is employed to stabilize interactions between cell surface receptors, providing insights into their spatial organization and how their dynamics influence cellular processes. By crosslinking receptors, researchers can effectively capture transient interactions and analyze receptor complexes. sigmaaldrich.comresearchgate.netthermofisher.com Studies have utilized DTSSP to explore the organization of receptors and how their crosslinking can enhance the cooperativity of molecular adhesion. researchgate.net For instance, crosslinking of concanavalin (B7782731) A (Con A) receptors on NIH3T3 fibroblast cells with DTSSP led to an increase in adhesion strength, attributed to enhanced cooperativity among adhesion complexes. researchgate.net DTSSP has also been used to investigate the membrane dynamics of receptors like Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), revealing how mutations can alter receptor mobility and potentially affect dimerization and interaction with other proteins. nih.gov

Crosslinking Studies in Intact Cell Systems

The membrane-impermeable nature of DTSSP makes it ideal for crosslinking studies in intact cells, specifically targeting proteins exposed on the outer membrane. thermofisher.comontosight.aijpsionline.comsigmaaldrich.comsangon.com This approach is crucial for "fixing" protein interactions in their native cellular environment before cell lysis and subsequent analysis, such as immunoprecipitation or mass spectrometry. jpsionline.comnih.gov By crosslinking cell surface proteins, researchers can identify and characterize protein complexes involved in various cellular functions, including signaling and adhesion. thermofisher.comnih.gov For example, DTSSP has been used in conjunction with immunoprecipitation to isolate and identify protein receptors on the surface of cancer cells. uio.no

Case Studies in Specific Biological Systems

DTSSP has been applied in various biological systems to elucidate protein structure, interactions, and organization.

Myelin Protein Zero Structural Investigations

Myelin Protein Zero (MPZ), a major structural component of peripheral nervous system myelin, has been studied using DTSSP crosslinking. jpsionline.comwikipedia.org DTSSP has been employed to investigate the self-association of MPZ, which is known to form homotypic interactions crucial for myelin sheath formation. jpsionline.comwikipedia.orgpnas.org Crosslinking studies with DTSSP and subsequent analysis, such as Western blotting, have demonstrated the presence of MPZ dimers, providing evidence for its head-to-tail arrangement within the myelin sheath. jpsionline.compnas.orgresearchgate.net

Analysis of Heat Shock Protein Interactions

DTSSP has been utilized to study the interactions of heat shock proteins (HSPs), particularly small heat shock proteins (sHSPs), which play a critical role in protein folding and preventing aggregation. nih.govnih.gov Crosslinking with DTSSP, combined with mass spectrometry, has been used to characterize the interaction between sHSPs, such as Hsp21, and their substrate proteins, like citrate (B86180) synthase. nih.govnih.gov These studies have provided insights into the binding sites and the influence of substrate presence on the conformation of sHSPs. nih.gov For instance, DTSSP crosslinking revealed that the presence of citrate synthase induced the dissociation of the Hsp21 dodecamer and indicated numerous weak interactions between Hsp21 and citrate synthase. nih.gov

Receptor-Ligand Adhesion Studies

DTSSP is a valuable tool for investigating receptor-ligand interactions and cellular adhesion. It can be used to covalently link receptors to their bound ligands on the cell surface. molbiolcell.org This allows for the isolation and quantification of bound receptors and provides a method to study the strength and mechanisms of cell adhesion. researchgate.netmolbiolcell.org Studies have used DTSSP to crosslink integrins to their extracellular matrix ligands, such as fibronectin, enabling the quantification of integrin-ligand bonds and the analysis of how factors like serum stimulation affect adhesion strength and the recruitment of focal adhesion components. molbiolcell.org While DTSSP can be used as a linker in adhesion studies, its use alone to measure cell adhesion requires careful consideration of what is being measured during cell detachment due to its non-specific binding to primary amines on the cell surface. aip.orgnih.gov

Compound Information

| Compound Name | PubChem CID |

| DTSSP (3,3′-dithiobis(sulfosuccinimidyl propionate)) | 123933 nih.govuni.lu |

Note: While the disodium (B8443419) salt of DTSSP is commonly used due to its water solubility, PubChem also lists a CID for the free acid form. nih.govdojindo.comnih.gov The CID provided is for the free acid form.

Data Table Example (Illustrative based on search findings):

Below is an illustrative table summarizing findings from a hypothetical DTSSP crosslinking experiment investigating the interaction between a cell surface receptor (Receptor X) and a ligand (Ligand Y) in intact cells, followed by immunoprecipitation and Western blot analysis.

| Condition | DTSSP Concentration (mM) | Receptor X detected in IP of Ligand Y | Ligand Y detected in IP of Receptor X | Notes |

| Control (No DTSSP) | 0 | Low | Low | Represents basal, potentially transient binding |

| + DTSSP | 1.0 | High | High | Stabilized receptor-ligand complex |

This table is for illustrative purposes only and represents a generalized outcome based on the principles of using DTSSP to stabilize protein interactions for detection.

Characterization of Cytokeratin Filaments

DTSSP has been employed in studies to characterize cytokeratin filaments, which are integral components of the intermediate filament cytoskeleton in epithelial cells researchgate.netnih.gov. These filaments are formed from obligate heterodimers of type I and type II keratins nih.gov. Crosslinking with DTSSP can help stabilize the structure of these protein assemblies for further analysis, such as by SDS-PAGE and Western blotting researchgate.netnih.gov.

Research has utilized DTSSP to investigate the interactions and assembly of keratin (B1170402) proteins. For instance, studies on Novikoff ascites hepatoma cells have used DTSSP for crosslinking studies on cytokeratin filaments thermofisher.com. DTSSP crosslinking, followed by techniques like SDS-PAGE and Western blotting, allows researchers to observe higher molecular weight bands corresponding to crosslinked keratin species, providing insights into their oligomeric state and interactions researchgate.net. Comparing the mobility of these crosslinked products to known standards, such as crosslinked keratin 10 chains, can help determine the size of the assembled structures researchgate.net.

In experiments involving purified keratin proteins, DTSSP at concentrations like 2 mM has been used to crosslink assembled filaments researchgate.net. Analysis of the crosslinked products by techniques such as Coomassie Blue staining and Western blotting can reveal the formation of various oligomeric species, including tetramers and higher molecular weight aggregates, depending on the assembly conditions researchgate.net.

For example, a study examining the interaction between keratin K18 and the cystic fibrosis transmembrane conductance regulator (CFTR) used DTSSP for protein cross-linking in Calu-3 cells nih.gov. Cells were incubated with DTSSP at a concentration of 200 μg/ml in PBS containing 0.1% Triton X-100 for 20 minutes at room temperature nih.gov. The reaction was quenched by adding glycine (B1666218) nih.gov. This crosslinking step helped stabilize the interaction between K18 and CFTR for subsequent co-immunoprecipitation assays nih.gov.

Another application involves using DTSSP to study the association of proteins with the extracellular matrix (ECM), which can interact with cell surface components like intermediate filaments. For example, DTSSP has been used to crosslink proteins in the ECM of renal epithelial cells to investigate the interaction between hensin and p29 researchgate.net. Cells were treated with basolateral DTSSP at 4°C for 1 hour, and the crosslinked products in the ECM were then analyzed by immunoprecipitation and SDS-PAGE researchgate.net. This approach demonstrated that p29 could be crosslinked to hensin in the ECM researchgate.net.

Examination of Adeno-Associated Viral Vector Cross-Linking

DTSSP has emerged as a valuable tool in the development of adeno-associated viral (AAV) vectors for gene delivery applications sigmaaldrich.comsigmaaldrich.comnih.govresearchgate.netacs.orgresearchgate.net. Its ability to crosslink proteins on the exterior of the viral capsid allows for modifications that can tune cellular tropisms and enhance gene delivery efficiency sigmaaldrich.comnih.govresearchgate.netacs.org.

A notable application involves using DTSSP to conjugate targeting ligands or other biomolecules to the AAV capsid nih.govresearchgate.netacs.org. By reacting with primary amines on the AAV surface proteins, DTSSP can create stable linkages for attaching molecules that can redirect the vector to specific cell types nih.govresearchgate.netacs.org.

Research has demonstrated that the concentration of DTSSP used in the crosslinking reaction can influence the outcome nih.govresearchgate.netacs.org. At lower quantities of DTSSP, AAV-DTSSP complexes can be conjugated with targeting molecules nih.govresearchgate.netacs.org. For instance, conjugation with aminated L-fucose molecules, which are upregulated in pancreatic cancer cells, has been shown to enhance gene delivery efficiencies in these cells nih.govresearchgate.netacs.org.

The study by Yoo et al. proposed a versatile AAV conjugation platform using DTSSP nih.govresearchgate.netacs.org. They found that depending on the quantity of DTSSP, the AAV-DTSSP complexes could either be linked with biomolecules for altering cellular tropisms or form self-assembled AAV-DTSSP pellets capable of mimicking a polymeric gene delivery system nih.govresearchgate.netacs.org.

At higher concentrations of DTSSP, visible solid forms of AAV-DTSSP pellets were observed nih.govresearchgate.netacs.org. These pellets demonstrated the capability to induce a localized and sustained gene expression pattern, comparable to conventional biomaterial-based approaches nih.govresearchgate.netacs.org. This suggests that DTSSP crosslinking can be used to create solid-phase gene delivery systems with AAV vectors nih.govresearchgate.netacs.org.

This multipurpose AAV crosslinking platform using DTSSP provides insights for vector design to upgrade gene delivery technologies by enabling AAV systems capable of altering cellular tropisms and simultaneously inducing solid-phase delivery nih.govresearchgate.netacs.org.

Here is a summary of research findings on AAV cross-linking with DTSSP:

| DTSSP Quantity | Outcome | Application | Observed Effect | Reference |

| Lower | Conjugation with biomolecules (e.g., aminated L-fucose) | Tuning cellular tropism | Enhanced gene delivery efficiency in target cells (e.g., pancreatic cancer cells) | nih.govresearchgate.netacs.org |

| Higher | Formation of self-assembled AAV-DTSSP pellets | Mimicking polymeric gene delivery system | Localized, sustained gene expression pattern | nih.govresearchgate.netacs.org |

This data highlights the versatility of DTSSP in modifying AAV vectors for targeted and controlled gene delivery.

Challenges, Limitations, and Methodological Refinements in Dtssp Crosslinking Research

Characterization of Unexpected Reaction Products and Side Reactions

Beyond disulfide scrambling, the analysis of DTSSP crosslinking experiments can be complicated by the formation of unexpected reaction products and side reactions. These can arise from the reactivity of DTSSP with non-target amino acids or with various components present in the reaction buffer. nih.govresearchgate.net

While the N-hydroxysuccinimide (NHS) esters of DTSSP are designed to react primarily with the primary amines of lysine (B10760008) side chains and protein N-termini, they have been shown to exhibit reactivity with other nucleophilic residues. nih.govresearchgate.net Studies have identified unexpected products resulting from the reaction of DTSSP with the hydroxyl groups of serine and tyrosine residues. nih.govresearchgate.net This off-target reactivity can lead to the formation of ester bonds. researchgate.net The pH of the reaction can influence this specificity; under acidic conditions, succinimidyl ester reagents have shown a preference for reacting with tyrosine over lysine. nih.gov Failure to account for these alternative reaction sites can lead to incorrect structural interpretations. nih.gov

The high reactivity of NHS esters makes them susceptible to reaction with various nucleophiles that may be present in the experimental setup. A common source of unexpected products is the reaction of DTSSP with contaminant ammonium (B1175870) ions often found in buffers, which can lead to the formation of urea-type linkages. nih.govresearchgate.net Furthermore, commercially available DTSSP reagents may contain contaminants that can also contribute to the pool of unexpected reaction products. nih.govresearchgate.net It is also crucial to avoid buffers containing primary amines, such as Tris or glycine (B1666218), as these compounds will compete with the target protein amines for reaction with the crosslinker, effectively quenching the desired reaction. thermofisher.com

Optimization of Experimental Conditions for Crosslinking Efficiency and Specificity

To minimize the challenges of scrambling and side reactions while maximizing the yield of informative crosslinks, careful optimization of experimental parameters is essential. thermofisher.com

Key parameters for optimization include:

Buffer Selection: The choice of reaction buffer is critical. Buffers free of primary amines, such as phosphate-buffered saline (PBS), HEPES, bicarbonate/carbonate, or borate (B1201080) buffers, should be used to avoid quenching the reaction. thermofisher.com

pH: The crosslinking reaction is typically most efficient at a pH range of 7 to 9. thermofisher.com However, as noted, pH can influence reactivity with non-target residues like tyrosine, suggesting that pH optimization can be used to modulate specificity. nih.gov

Crosslinker Concentration: The concentration of DTSSP must be empirically determined. A 10-fold molar excess of crosslinker is often used for protein concentrations above 5 mg/mL, while a 20- to 50-fold molar excess may be necessary for more dilute protein solutions. thermofisher.com The final concentration of the crosslinker in the reaction typically ranges from 0.25 to 5 mM. thermofisher.com

Incubation Time and Temperature: A common starting point for incubation is 30 minutes at room temperature or 2 hours on ice. thermofisher.com These conditions should be optimized to balance efficient crosslinking with the potential for sample degradation or the formation of large, insoluble aggregates, especially during long incubation periods. thermofisher.com

Quenching: After the desired reaction time, the reaction should be stopped by adding a quenching reagent containing a primary amine, such as Tris or glycine, at a final concentration of 20-50 mM. thermofisher.com This step deactivates any remaining reactive NHS esters, preventing further, potentially non-specific reactions.

| Parameter | Recommended Range/Condition | Rationale |

| Reaction Buffer | Phosphate, HEPES, Bicarbonate, Borate buffers. thermofisher.com | Avoids primary amines (e.g., Tris, Glycine) that compete with the crosslinking reaction. thermofisher.com |

| pH | 7.0 - 9.0 thermofisher.com | Optimal for the reaction of NHS esters with primary amines. thermofisher.com |

| DTSSP Concentration | 10- to 50-fold molar excess over protein; final concentration of 0.25 - 5 mM. thermofisher.com | Ensures sufficient reagent for crosslinking while minimizing excessive modification. |

| Incubation Time | 30 minutes at room temperature or 2 hours on ice. thermofisher.com | A balance between reaction completion and preventing sample aggregation or degradation. thermofisher.com |

| Quenching Reagent | 20 - 50 mM Tris or Glycine. thermofisher.com | Deactivates excess DTSSP to prevent further, non-specific reactions. thermofisher.com |

This table provides a summary of key experimental conditions for optimizing DTSSP crosslinking reactions.

Influence of pH on Reaction Kinetics and Product Formation

The pH of the reaction environment is a critical determinant of both the efficiency and specificity of the DTSSP crosslinking reaction. The reactive groups of DTSSP are N-hydroxysulfosuccinimide (sulfo-NHS) esters, which target primary amines, primarily the ε-amino group of lysine residues and the N-terminus of polypeptide chains.

The reaction of sulfo-NHS esters with primary amines is highly pH-dependent, with optimal reactivity occurring in the pH range of 7.0 to 9.0. thermofisher.comcovachem.comsigmaaldrich.com Within this range, the primary amine groups are sufficiently deprotonated and nucleophilic to efficiently attack the ester, leading to the formation of a stable amide bond. As the pH decreases, the efficiency of the crosslinking reaction diminishes because the primary amines become increasingly protonated, reducing their nucleophilicity. nih.gov Research has shown that while DSS, a non-sulfonated analog of DTSSP, can still form cross-links at pH values as low as 4.0, the number of identified cross-links is significantly reduced compared to reactions at pH 7.5. nih.gov Specifically, decreasing the pH from 7.5 to 5.5 can result in a twofold decrease in the number of identified cross-links. nih.gov

A significant challenge related to pH arises during subsequent sample processing for mass spectrometry. The disulfide bond within the DTSSP spacer arm can undergo thiol-exchange, leading to disulfide bond scrambling. nih.gov This is particularly problematic at the alkaline pH (typically around pH 8) required for optimal activity of trypsin, a commonly used protease for protein digestion prior to mass spectrometry analysis. nih.gov This scrambling can result in the formation of artificial, non-native cross-links, leading to false-positive results and incorrect structural interpretations. nih.gov

| pH Range | Effect on Reaction Kinetics | Primary Outcome/Challenge |

|---|---|---|

| < 6.5 | Significantly reduced reaction rate | Low crosslinking efficiency due to protonation of primary amines. nih.gov |

| 7.0 - 9.0 | Optimal reaction rate | Efficient formation of stable amide bonds. thermofisher.comcovachem.com |

| > 9.0 | Increased rate of crosslinker hydrolysis | Reduced crosslinking yield due to inactivation of DTSSP. sangon.com |

| ~8.0 (During Digestion) | Promotes thiol-disulfide exchange | Potential for disulfide bond scrambling and formation of false-positive cross-links. nih.gov |

Effects of Protein and Crosslinker Concentration

The relative concentrations of the protein and the DTSSP crosslinker are pivotal parameters that must be optimized to favor the formation of desired cross-links (e.g., intramolecular or specific intermolecular links) while minimizing undesirable random or nonspecific interactions. researchgate.net

If the crosslinker concentration is too low, the yield of cross-linked products will be insufficient for detection and analysis. Conversely, excessive crosslinker concentrations can lead to extensive modification of the protein, potentially causing protein precipitation or the formation of large, insoluble aggregates. researchgate.net High levels of modification can also obscure antibody binding sites, complicating downstream analyses like co-immunoprecipitation. researchgate.net

The optimal molar ratio of crosslinker to protein is dependent on the concentration of the protein itself. For more concentrated protein samples, a smaller molar excess of the crosslinker is generally required. In contrast, for dilute protein solutions, a higher molar excess is needed to ensure the bimolecular reaction proceeds efficiently and overcomes the competing hydrolysis of the DTSSP. thermofisher.comsangon.com

| Protein Concentration | Recommended Molar Excess (Crosslinker:Protein) | Typical DTSSP Concentration Range |

|---|---|---|

| > 5 mg/mL | 10-fold thermofisher.comsangon.com | 0.25 - 5 mM thermofisher.comsangon.com |

| < 5 mg/mL | 20- to 50-fold thermofisher.comsangon.com |

Researchers often perform pilot experiments with a range of crosslinker concentrations to determine the optimal conditions for their specific system, assessing the results via techniques like SDS-PAGE to visualize the formation of cross-linked species. researchgate.net

Selection of Compatible Reaction Buffers and Quenching Reagents

The choice of buffer system is critical for a successful DTSSP crosslinking experiment. Because the sulfo-NHS esters of DTSSP react with primary amines, it is imperative to use a buffer that is devoid of these functional groups. thermofisher.com

Compatible Buffers: Commonly used and compatible buffers include phosphate-buffered saline (PBS), HEPES, bicarbonate/carbonate, and borate buffers, provided their pH is adjusted to the optimal range of 7-9. thermofisher.comsangon.com

Incompatible Buffers: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, are incompatible with the reaction. thermofisher.com These buffer components will compete with the primary amines on the target protein for reaction with the DTSSP, thereby inhibiting or preventing the desired protein crosslinking. If a protein sample is already in a Tris- or glycine-containing buffer, it must be exchanged into a compatible buffer via dialysis or buffer exchange chromatography before adding the crosslinker. sangon.com

Quenching Reagents: After the desired incubation time, the crosslinking reaction must be stopped to prevent further, potentially nonspecific, crosslinking. This is achieved by adding a quenching reagent, which is a compound that contains primary amines and will rapidly react with any remaining active sulfo-NHS esters on the DTSSP. The same compounds that are incompatible as buffers serve as excellent quenching reagents. A concentrated solution of Tris or glycine is typically added to the reaction mixture to a final concentration of 20-50 mM and incubated for a short period (e.g., 15 minutes) to ensure all unreacted DTSSP is neutralized. thermofisher.comnih.gov

| Category | Recommended Reagents | Rationale |

|---|---|---|

| Compatible Buffers | Phosphate-Buffered Saline (PBS) | Do not contain primary amines that would compete with the crosslinking reaction. thermofisher.comsangon.com |

| HEPES | ||

| Bicarbonate/Carbonate | ||

| Borate | ||

| Incompatible Buffers | Tris | Contain primary amines that compete with target proteins for reaction with DTSSP. thermofisher.com |

| Glycine | ||

| Quenching Reagents | Tris (e.g., 1 M, pH 7.5) | Provide excess primary amines to react with and inactivate any remaining DTSSP. thermofisher.comnih.gov |

| Glycine |